molecular formula C17H11Cl2F2N3OS B4353345 1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4353345
M. Wt: 414.3 g/mol
InChI Key: LVAUMBNAEVCSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes an allyl group, dichlorophenyl group, difluoromethyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the allyl, dichlorophenyl, difluoromethyl, and mercapto groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the allyl group to an alkyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups.

Scientific Research Applications

1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. Examples include:

  • 1-allyl-7-(3,4-dichlorophenyl)-5-methyl-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
  • 1-allyl-7-(3,4-dichlorophenyl)-5-(trifluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F2N3OS/c1-2-5-24-15-13(16(25)23-17(24)26)9(14(20)21)7-12(22-15)8-3-4-10(18)11(19)6-8/h2-4,6-7,14H,1,5H2,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAUMBNAEVCSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-ALLYL-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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